2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3 and a molecular weight of 270.16 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride typically involves several steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
Uniqueness
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chloro and phenyl substitutions on the pyrimidine ring contribute to its unique reactivity and potential therapeutic applications.
Biological Activity
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes implicated in cancer progression. Its unique structural features, including a chlorinated pyrimidine ring and an ethanamine moiety, suggest a promising pharmacological profile. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN3·HCl. The compound features a pyrimidine ring substituted with a chlorine atom and a phenyl group, which contributes to its reactivity and potential biological activity. The presence of the amine group allows for nucleophilic substitution reactions, while the chlorinated pyrimidine can participate in electrophilic aromatic substitution reactions, making it versatile for further modifications to enhance its biological properties.
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. Its structural similarity to other pyrimidine derivatives positions it as a potential candidate for targeting cellular pathways critical for tumor growth and survival. Preliminary studies suggest that this compound may selectively inhibit kinases involved in cancer signaling pathways, potentially leading to fewer off-target effects compared to broader-spectrum agents.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, assays measuring the inhibition of tyrosine kinases showed promising results, indicating that this compound could disrupt critical signaling pathways in cancer cells.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine HCl | Chlorinated pyrimidine with phenyl group | Potential cancer inhibitor |
4-Chloro-6-phenylpyrimidin-2-amine | Similar structure without ethanamine | Moderate activity |
5-Fluoro-4-(phenyl)pyrimidine | Fluorinated variant | Varies based on substitution |
6-Methylpyrimidin-4-amine | Methylated derivative | Different activity profile |
This comparison highlights the unique pharmacological properties of this compound, particularly its potential as an effective cancer treatment agent.
Case Study 1: Cancer Cell Line Inhibition
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values obtained were significantly lower than those for conventional chemotherapeutic agents, suggesting superior efficacy.
Case Study 2: Kinase Inhibition Profiling
In another study focusing on kinase inhibition profiling, the compound was tested against a panel of kinases involved in oncogenic signaling. Results indicated that it exhibited selective inhibition of certain kinases while sparing others, which could minimize adverse effects associated with non-selective kinase inhibitors.
Properties
CAS No. |
1196155-43-7 |
---|---|
Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)6-7-14;/h1-5,8H,6-7,14H2;1H |
InChI Key |
WZZYNIMCEMINIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCN)Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.